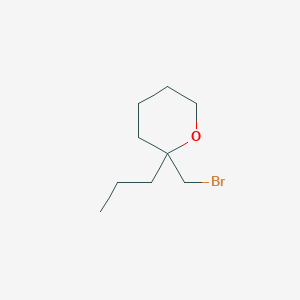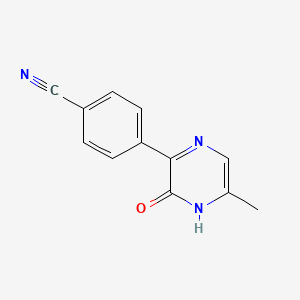
1-Ethyl-2,3-difluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-2,3-difluorobenzene is an aromatic compound characterized by the presence of an ethyl group and two fluorine atoms attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3-difluorobenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. For instance, the ethylation of 2,3-difluorobenzene can be achieved using ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). Another method involves the Balz-Schiemann reaction, where diazonium salts are thermally decomposed to introduce fluorine atoms onto the benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves continuous-flow processes to ensure high yield and safety. The continuous-flow double diazotization method, for example, has been reported to synthesize difluorobenzene derivatives efficiently .
化学反应分析
Types of Reactions: 1-Ethyl-2,3-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where electrophiles replace hydrogen atoms on the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Nucleophilic Aromatic Substitution (NAS): The presence of fluorine atoms makes the compound susceptible to NAS, where nucleophiles replace fluorine atoms. Typical reagents include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the ethyl group to form carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form corresponding hydrocarbons.
Major Products:
Substitution Reactions: Products include halogenated or nitrated derivatives of this compound.
Oxidation Products: Carboxylic acids and aldehydes.
Reduction Products: Hydrocarbons and alcohols.
科学研究应用
1-Ethyl-2,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in pharmaceuticals.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-ethyl-2,3-difluorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes. The molecular pathways involved include the formation of reactive intermediates such as arenium ions and benzenonium intermediates during electrophilic substitution .
相似化合物的比较
1,2-Difluorobenzene: Lacks the ethyl group, making it less reactive in certain substitution reactions.
1,3-Difluorobenzene: Has a different fluorine atom arrangement, affecting its reactivity and applications.
1-Ethyl-2,4-difluorobenzene: Similar structure but different fluorine atom positions, leading to variations in chemical behavior.
Uniqueness: 1-Ethyl-2,3-difluorobenzene is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both ethyl and fluorine groups provides a balance of hydrophobicity and electron-withdrawing effects, making it a versatile compound in organic synthesis and industrial applications.
属性
分子式 |
C8H8F2 |
|---|---|
分子量 |
142.15 g/mol |
IUPAC 名称 |
1-ethyl-2,3-difluorobenzene |
InChI |
InChI=1S/C8H8F2/c1-2-6-4-3-5-7(9)8(6)10/h3-5H,2H2,1H3 |
InChI 键 |
GEWYYMIVTBJEPG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


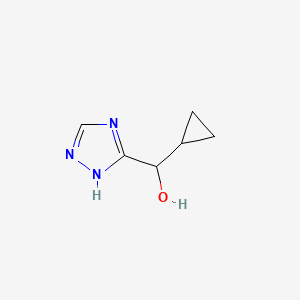
![1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol](/img/structure/B13223857.png)
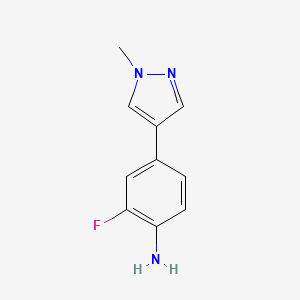
![4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B13223876.png)
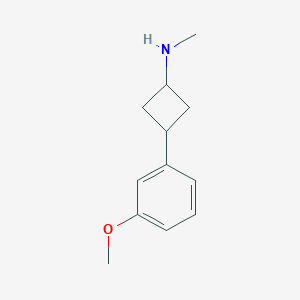
![2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine](/img/structure/B13223883.png)

![1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13223891.png)

![6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13223910.png)
![Bicyclo[3.1.0]hexan-3-ylmethanesulfonamide](/img/structure/B13223920.png)
